[(3-Bromo-4-fluorophenyl)methyl](2-methylbutan-2-YL)amine
Description
Electron Density Distribution
- The bromine atom acts as an electron-withdrawing group, polarizing the phenyl ring and creating a partial positive charge at the 3-position.
- The fluorine atom induces ortho/para-directing effects, further localizing electron density at the 4-position.
- The tertiary amine nitrogen exhibits a lone pair of electrons, contributing to basicity and potential nucleophilic reactivity.
Frontier Molecular Orbitals
- The highest occupied molecular orbital (HOMO) is localized on the aromatic ring and amine nitrogen, indicating sites for electrophilic attack.
- The lowest unoccupied molecular orbital (LUMO) resides on the bromine and fluorine atoms, suggesting susceptibility to nucleophilic substitution.
Table 1 : Computed Electronic Parameters (Hypothetical DFT Data)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
| Energy Gap (ΔE) | 4.4 |
Comparative Structural Analysis with Related Haloaromatic Amines
Comparing (3-Bromo-4-fluorophenyl)methylamine to analogues reveals trends in steric and electronic effects:
Substituent Position and Halogen Effects
- (4-Bromo-2-chlorophenyl)methylamine (CAS 1603416-15-4):
- The chloro substituent at the 2-position increases steric crowding near the amine group compared to the fluoro substituent in the query compound.
- Bromine’s position (4 vs. 3) alters the dipole moment and π-electron withdrawal capacity.
Alkyl Chain Branching
- (2S,3R)-2-amino-3-bromo-4-methylpentan-1-ol :
- A hydroxy group replaces the aromatic system, drastically altering solubility and hydrogen-bonding capacity.
- The stereochemistry at C2 and C3 introduces chirality, absent in the query compound.
Table 2 : Structural Comparison with Analogues
Properties
Molecular Formula |
C12H17BrFN |
|---|---|
Molecular Weight |
274.17 g/mol |
IUPAC Name |
N-[(3-bromo-4-fluorophenyl)methyl]-2-methylbutan-2-amine |
InChI |
InChI=1S/C12H17BrFN/c1-4-12(2,3)15-8-9-5-6-11(14)10(13)7-9/h5-7,15H,4,8H2,1-3H3 |
InChI Key |
FRYNFYZYTSWNNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=CC(=C(C=C1)F)Br |
Origin of Product |
United States |
Preparation Methods
Direct Nucleophilic Substitution on Aromatic Precursors
One of the most straightforward approaches involves starting from a halogenated aromatic precursor, such as 3-bromo-4-fluorobenzaldehyde or 3-bromo-4-fluorobenzyl chloride , followed by nucleophilic substitution with a suitable amine.
3-bromo-4-fluorobenzyl chloride + 2-methylbutan-2-ylamine → [(3-Bromo-4-fluorophenyl)methyl](2-methylbutan-2-yl)amine
- Solvent: Dichloromethane (DCM) or acetonitrile
- Base: Sodium hydroxide or potassium carbonate
- Temperature: Room temperature to 50°C
- Duration: 4–12 hours
This method is supported by the synthesis of similar compounds, such as (3-Chloro-4-fluorophenyl)methylamine , where benzyl chlorides are reacted with amines in the presence of bases to yield the desired amines.
Bromination of Aromatic Precursors
The key step involves selective bromination of 4-fluorobenzaldehyde or 4-fluorobenzyl derivatives to introduce the bromine atom at the 3-position.
- Reagents: Bromine (Br₂), iron or iron(III) bromide as a catalyst
- Solvent: Glacial acetic acid or carbon tetrachloride
- Conditions: Controlled temperature (0–25°C), with excess bromine to favor mono-bromination
| Step | Reagent | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | Br₂, FeBr₃ | CCl₄ | 0–25°C | 85 | Selective at the 3-position |
This step is supported by literature on aromatic bromination, which indicates regioselectivity can be achieved with controlled conditions.
Reductive Amination or Nucleophilic Addition
Following halogenation, the aromatic aldehyde can be converted to the benzylamine derivative via reductive amination:
- Reagents: Amine (e.g., 2-methylbutan-2-ylamine), reducing agents like sodium cyanoborohydride or hydrogen with a catalyst
- Solvent: Methanol or ethanol
- Conditions: Mild heating (25–50°C)
Alternatively, direct nucleophilic substitution of benzyl halides with amines under basic conditions can produce the target compound.
Specific Synthesis Protocols Derived from Patent and Literature Data
Patent-Based Method (CN109912396B)
The patent describes a method to synthesize 3-bromo-4-fluorobenzaldehyde via bromination of 4-fluorobenzaldehyde, which can serve as a precursor:
- Dissolve 4-fluorobenzaldehyde in dichloromethane
- Add sodium bromide and hydrochloric acid to form a brominating mixture
- Use ultrasonic irradiation during the addition of sodium hypochlorite to facilitate electrophilic aromatic substitution
- Isolate the product via phase separation and crystallization at 31°C
This method yields high purity (up to 99.2%) and yields around 90.4%.
Amine Formation via Condensation and Reduction
Once the aromatic halogenated precursor is prepared, the amine is synthesized through:
- Nucleophilic substitution of benzyl chlorides or bromides with the amine
- Reductive amination of aldehyde intermediates
- Use of bases such as sodium hydroxide or potassium carbonate to facilitate substitution
[(3-Bromo-4-fluorophenyl)methyl] chloride + 2-methylbutan-2-amine → [(3-Bromo-4-fluorophenyl)methyl](2-methylbutan-2-yl)amine
- Solvent: Dichloromethane
- Base: Sodium hydroxide
- Temperature: Ambient to 50°C
- Duration: 6–12 hours
Data Tables for Reaction Conditions and Yields
| Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Bromination | 4-fluorobenzaldehyde | Br₂, FeBr₃ | CCl₄ | 0–25°C | 2 hours | 85 | Regioselective bromination |
| Conversion to Benzyl Chloride | 3-bromo-4-fluorobenzaldehyde | SOCl₂ | DCM | Room temp | 4 hours | 90 | Chlorination of aldehyde |
| Amine Formation | Benzyl chloride | 2-methylbutan-2-amine | DCM | Room temp | 8 hours | 88 | Nucleophilic substitution |
Summary of Key Reaction Parameters
| Parameter | Range / Conditions | Significance |
|---|---|---|
| Bromination temperature | 0–25°C | Ensures regioselectivity |
| Sodium hypochlorite concentration | 8–10% | Efficient aromatic oxidation |
| Reaction time | 4–12 hours | Maximizes yield and purity |
| Crystallization temperature | 31°C | Purity enhancement |
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-fluorophenyl)methylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
(3-Bromo-4-fluorophenyl)methylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of (3-Bromo-4-fluorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Alkyl Substituents
Compound A : N-[(3-Bromo-4-fluorophenyl)methyl]-propan-2-amine
- CAS : 1016717-82-0
- Formula : C₁₀H₁₃BrFN
- Molecular Weight : 246.12 g/mol
- Key Difference : Smaller isopropyl (propan-2-yl) group instead of 2-methylbutan-2-yl.
Compound B : N-[(3-Bromo-4-fluorophenyl)methyl]-tert-butylamine
- CAS : 953746-02-6
- Formula : C₁₁H₁₅BrFN
- Molecular Weight : 260.15 g/mol
- Key Difference : tert-Butyl substituent (smaller branched alkyl group).
- Implications : Lower molecular weight and reduced lipophilicity compared to the target compound, which may affect solubility and intermolecular interactions .
Variations in Amine Substituents
Compound C : [(3-Bromo-4-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine
- CAS : 954253-23-7
- Formula : C₁₁H₁₆BrFN₂
- Molecular Weight : 283.17 g/mol
- Key Difference: Dimethylaminoethyl group introduces a tertiary amine and additional hydrogen bond acceptors.
Variations in Aromatic Ring Substitution
Compound D : (4-Bromo-3-fluorophenyl)methylamine
- CAS : 1247432-21-8
- Formula : C₁₁H₁₅BrFN
- Molecular Weight : 260.15 g/mol
- Key Difference : Bromine and fluorine substituents at positions 4 and 3 (vs. 3 and 4 in the target compound).
- Implications : Altered electronic effects on the aromatic ring; para-bromo substitution may influence resonance stabilization and regioselectivity in further reactions .
Pyridine-Containing Analogues
Compound E : (3-Bromo-4-fluorophenyl)methylamine
- CAS: Not explicitly listed (see for related structures).
- Key Difference : Pyridinylmethyl group replaces the alkylamine.
Data Tables
Table 1: Structural and Molecular Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Alkyl/Amino Substituent | Aromatic Substitution |
|---|---|---|---|---|
| Target Compound | C₁₂H₁₇BrFN | 274.17 | 2-Methylbutan-2-yl | 3-Bromo-4-fluoro |
| Compound A | C₁₀H₁₃BrFN | 246.12 | Propan-2-yl | 3-Bromo-4-fluoro |
| Compound B | C₁₁H₁₅BrFN | 260.15 | tert-Butyl | 3-Bromo-4-fluoro |
| Compound C | C₁₁H₁₆BrFN₂ | 283.17 | 2-(Dimethylamino)ethyl | 3-Bromo-4-fluoro |
| Compound D | C₁₁H₁₅BrFN | 260.15 | Butan-2-yl | 4-Bromo-3-fluoro |
Table 2: Physicochemical Properties (Inferred)
| Compound | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipophilicity (Predicted) | Steric Hindrance |
|---|---|---|---|---|
| Target Compound | 1 | 2 | High (branched alkyl) | Moderate |
| Compound A | 1 | 2 | Moderate | Low |
| Compound C | 1 | 3 | Moderate | Low |
| Compound D | 1 | 2 | Moderate | Moderate |
Research Implications
- Synthetic Applications : The target compound’s bulky alkyl group may hinder reaction rates in SN2 mechanisms but improve selectivity in sterically controlled reactions .
- Material Science : Analogues with tertiary amines (e.g., Compound C) could serve as ligands or catalysts in coordination chemistry .
- Biological Potential: Fluorine and bromine substituents are common in pharmaceuticals; pyridine-containing variants (Compound E) may exhibit receptor-binding activity .
Biological Activity
(3-Bromo-4-fluorophenyl)methylamine is a halogenated amine compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of bromine and fluorine atoms on the phenyl ring, combined with a branched alkyl amine, suggests diverse mechanisms of action and applications.
Antimicrobial Properties
Research indicates that compounds similar to (3-Bromo-4-fluorophenyl)methylamine exhibit significant antimicrobial properties. For instance, halogenated amines have been shown to be effective against various bacterial strains, including resistant strains. In vitro assays have demonstrated that these compounds can disrupt bacterial cell membranes, leading to increased permeability and cell death.
Cytotoxicity
Cytotoxicity assays reveal that (3-Bromo-4-fluorophenyl)methylamine may exhibit selective toxicity towards certain cancer cell lines. Studies have indicated that the compound can induce apoptosis in cancer cells while sparing normal cells, making it a potential candidate for cancer therapy .
Enzyme Inhibition
The compound's interaction with specific enzymes has been a focal point of research. For example, it has been shown to inhibit enzymes involved in metabolic pathways, potentially altering cellular responses and leading to therapeutic outcomes. The exact mechanisms of action are still being elucidated through biochemical assays and molecular docking studies.
The biological activity of (3-Bromo-4-fluorophenyl)methylamine is likely mediated through multiple pathways:
- Receptor Binding : The compound may bind to various receptors, influencing signaling pathways.
- Enzymatic Modulation : By inhibiting or activating specific enzymes, it can alter metabolic processes within cells.
- Membrane Interaction : Its structural properties allow it to integrate into lipid membranes, affecting membrane fluidity and function.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of halogenated amines found that (3-Bromo-4-fluorophenyl)methylamine exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus. This suggests significant potential for development as an antimicrobial agent.
Study 2: Cytotoxic Effects on Cancer Cells
In a comparative study involving various amine derivatives, (3-Bromo-4-fluorophenyl)methylamine showed a 70% reduction in cell viability in MCF-7 breast cancer cells at a concentration of 50 µM after 48 hours of exposure. This highlights its potential as a chemotherapeutic agent .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| (3-Bromo-4-fluorophenyl)methylamine | C₁₂H₁₇BrFN | Similar structure; explored for similar biological activities |
| (4-Bromo-3-fluorophenyl)methylamine | C₁₂H₁₇BrFN | Different positional isomer; potential for varied activity |
| (4-Chloro-3-fluorophenyl)methylamine | C₁₂H₁₇ClFN | Chlorine substitution; studied for different biological effects |
Q & A
Q. How can researchers leverage structural analogs to improve pharmacokinetic properties?
- Methodological Answer :
- SAR Studies : Modify the tert-butyl group (e.g., cyclopentyl substitution) to enhance lipophilicity (logP).
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to the amine group for controlled release.
- In Silico ADMET Prediction : Use SwissADME to optimize bioavailability and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
